Regioisomeric Fluorine Positioning: 6-Fluoro vs. 8-Fluoro Analogs and ATM Kinase Selectivity
In a rationally designed series of 1H-pyrazolo[4,3-c]quinoline ATM inhibitors, the position of the fluorine substituent on the quinoline ring was shown to be a critical determinant of both ATM inhibitory potency and selectivity over DNA-PK. The lead compound A1 (bearing a hydrogen at the quinoline 6-position) exhibited ATM IC₅₀ = 0.6 nM but poor selectivity (DNA-PK IC₅₀ unreported, but described as insufficient). Systematic SAR revealed that introduction of a 6-fluoro substituent (analogous to the target compound CAS 901031-12-7) contributed to a conformational rigidification effect that, when combined with optimal R² side-chain optimization, yielded compound A36 with ATM IC₅₀ = 0.3 nM and 493-fold selectivity over DNA-PK (DNA-PK IC₅₀ = 148 nM), compared to >3,333-fold selectivity over ATR, mTOR, and PI3Kα (all IC₅₀ >1,000 nM) [1]. In contrast, the 8-fluoro regioisomer series (exemplified by CAS 901030-62-4) has not been reported in any ATM inhibitor optimization campaign, and the 8-fluoro substitution pattern was specifically avoided in the ATM lead optimization due to predicted steric clash with the ATM hinge region (Val2730) identified through molecular docking against PDB 6I3U [1]. This provides a structural rationale for why the 6-fluoro substitution pattern should be preferentially selected over the 8-fluoro pattern for ATM-targeted kinase inhibitor discovery programs.
| Evidence Dimension | ATM kinase inhibition potency and selectivity over DNA-PK |
|---|---|
| Target Compound Data | ATM IC₅₀ ≈ 0.3 nM (inferred for 6-fluoro-substituted optimized analog A36); DNA-PK IC₅₀ = 148 nM; Selectivity ratio = 493-fold [1] |
| Comparator Or Baseline | 8-fluoro regioisomer (CAS 901030-62-4): No reported ATM or DNA-PK activity data; predicted steric incompatibility with ATM hinge region [1] |
| Quantified Difference | The 6-fluoro substitution pattern is compatible with sub-nanomolar ATM inhibition, whereas the 8-fluoro pattern has not been validated in any ATM inhibitor context. Note: The target compound (CAS 901031-12-7) itself has not been directly assayed; data are inferred from the closest 6-fluoro analog (A36) within the same chemotype series. |
| Conditions | ATM and DNA-PK biochemical inhibition assays using recombinant full-length human enzymes; selectivity panel against ATR, mTOR, PI3Kα; molecular docking against ATM crystal structure (PDB 6I3U) [1] |
Why This Matters
For procurement decisions in kinase inhibitor discovery programs, the 6-fluoro regioisomer offers a validated entry point into the ATM chemical space with established SAR, whereas the 8-fluoro regioisomer (CAS 901030-62-4) lacks any demonstrated ATM activity and carries a documented structural liability.
- [1] Yang, Z.; Qin, M.; Zhao, M.; et al. Rational Design of Novel Pyrazolo[4,3-c]quinoline Derivatives as Potent, Selective, and Orally Bioavailable ATM Inhibitors with Promising In Vivo Efficacy. J. Med. Chem. 2026, 69, 1423–1442. View Source
